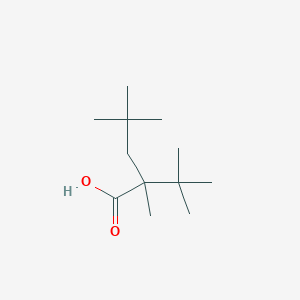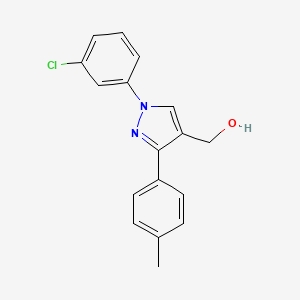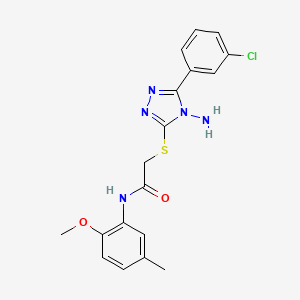
2-((4-Amino-5-(3-chlorophenyl)-4H-1,2,4-triazol-3-yl)thio)-N-(2-methoxy-5-methylphenyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-((4-Amino-5-(3-clorofenil)-4H-1,2,4-triazol-3-il)tio)-N-(2-metoxí-5-metilfenil)acetamida es un compuesto orgánico complejo que pertenece a la clase de derivados de triazol. Los triazoles son conocidos por su amplia gama de actividades biológicas, incluyendo propiedades antifúngicas, antibacterianas y anticancerígenas.
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción
La síntesis de 2-((4-Amino-5-(3-clorofenil)-4H-1,2,4-triazol-3-il)tio)-N-(2-metoxí-5-metilfenil)acetamida típicamente involucra múltiples pasos:
Formación del Anillo Triazol: El anillo triazol se puede sintetizar a través de una reacción de ciclización que involucra derivados de hidracina y aldehídos o cetonas apropiados en condiciones ácidas o básicas.
Introducción del Grupo Clorofenil: El grupo 3-clorofenil se puede introducir mediante una reacción de sustitución utilizando derivados de clorobenceno.
Formación de Tioéter: El enlace tioéter se forma mediante la reacción del derivado de triazol con un compuesto de tiol adecuado.
Formación de Acetamida: El paso final involucra la acilación del grupo amino con cloruro de 2-metoxí-5-metilfenilacetilo en condiciones básicas.
Métodos de Producción Industrial
La producción industrial de este compuesto probablemente implicaría la optimización de las rutas sintéticas anteriores para garantizar un alto rendimiento y pureza. Esto puede incluir el uso de catalizadores, temperaturas de reacción controladas y técnicas de purificación como recristalización o cromatografía.
Análisis De Reacciones Químicas
Tipos de Reacciones
Oxidación: El compuesto puede sufrir reacciones de oxidación, particularmente en el átomo de azufre, lo que lleva a la formación de sulfóxidos o sulfona.
Reducción: Las reacciones de reducción pueden dirigirse al grupo nitro (si está presente) o al anillo triazol, lo que lleva a varios derivados reducidos.
Sustitución: Los anillos aromáticos en el compuesto pueden sufrir reacciones de sustitución electrófila o nucleófila, introduciendo diferentes grupos funcionales.
Reactivos y Condiciones Comunes
Oxidación: Los agentes oxidantes comunes incluyen peróxido de hidrógeno, ácido m-cloroperbenzoico y permanganato de potasio.
Reducción: Se pueden utilizar agentes reductores como borohidruro de sodio, hidruro de aluminio y litio o hidrogenación catalítica.
Sustitución: Se pueden emplear reactivos como halógenos, agentes nitrantes o agentes sulfonantes en condiciones apropiadas.
Principales Productos
Oxidación: Sulfóxidos, sulfona.
Reducción: Derivados de triazol reducidos.
Sustitución: Diversos derivados aromáticos sustituidos.
Aplicaciones Científicas De Investigación
Química Medicinal: El compuesto se puede explorar por su potencial como agente antifúngico, antibacteriano o anticancerígeno.
Estudios Biológicos: Se puede utilizar para estudiar las interacciones de los derivados de triazol con dianas biológicas como enzimas o receptores.
Desarrollo Farmacéutico: El compuesto puede servir como compuesto líder para el desarrollo de nuevos medicamentos con perfiles de eficacia y seguridad mejorados.
Aplicaciones Industriales: Se puede utilizar en la síntesis de otras moléculas orgánicas complejas o como intermedio en procesos de fabricación química.
Mecanismo De Acción
El mecanismo de acción de 2-((4-Amino-5-(3-clorofenil)-4H-1,2,4-triazol-3-il)tio)-N-(2-metoxí-5-metilfenil)acetamida probablemente involucra interacciones con dianas moleculares específicas como enzimas o receptores. El anillo triazol puede formar enlaces de hidrógeno y otras interacciones con sitios activos de enzimas, potencialmente inhibiendo su actividad. Los grupos clorofenil y metoxí-metilfenil pueden mejorar la afinidad de unión y la especificidad del compuesto.
Comparación Con Compuestos Similares
Compuestos Similares
Fluconazol: Otro derivado de triazol con propiedades antifúngicas.
Itraconazol: Un agente antifúngico triazol utilizado para tratar diversas infecciones fúngicas.
Voriconazol: Un compuesto triazol antifúngico de amplio espectro.
Singularidad
2-((4-Amino-5-(3-clorofenil)-4H-1,2,4-triazol-3-il)tio)-N-(2-metoxí-5-metilfenil)acetamida es único debido a su combinación específica de grupos funcionales, que pueden conferir actividades biológicas y propiedades farmacocinéticas distintas en comparación con otros derivados de triazol. La presencia de los grupos clorofenil y metoxí-metilfenil puede mejorar su potencia y selectividad para ciertas dianas biológicas.
Propiedades
Número CAS |
763108-71-0 |
|---|---|
Fórmula molecular |
C18H18ClN5O2S |
Peso molecular |
403.9 g/mol |
Nombre IUPAC |
2-[[4-amino-5-(3-chlorophenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(2-methoxy-5-methylphenyl)acetamide |
InChI |
InChI=1S/C18H18ClN5O2S/c1-11-6-7-15(26-2)14(8-11)21-16(25)10-27-18-23-22-17(24(18)20)12-4-3-5-13(19)9-12/h3-9H,10,20H2,1-2H3,(H,21,25) |
Clave InChI |
QQUJNTBXXMVAPC-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=C(C=C1)OC)NC(=O)CSC2=NN=C(N2N)C3=CC(=CC=C3)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


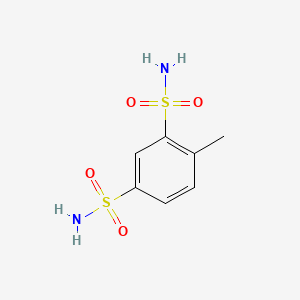
![4-((E)-{[3-mercapto-5-(4-methoxyphenyl)-4H-1,2,4-triazol-4-yl]imino}methyl)-2-methoxyphenol](/img/structure/B12005679.png)
![N-{4-[(5-Methoxypyrimidin-2-yl)sulfamoyl]phenyl}acetamide](/img/structure/B12005681.png)


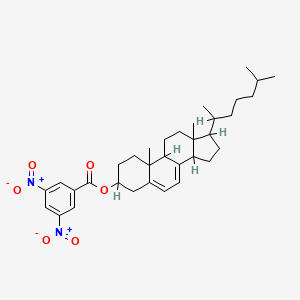
![2-hydroxy-N'-[(E)-pyridin-2-ylmethylidene]benzohydrazide](/img/structure/B12005700.png)
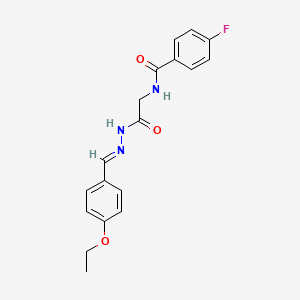
![N'-[(E)-(5-bromo-2-methoxyphenyl)methylidene]-2-{[5-(4-methoxyphenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B12005710.png)
![(2Z)-2-(2-ethoxybenzylidene)[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B12005729.png)
